1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine

Chiral resolution Enantiomeric excess Ivabradine synthesis

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine (CAS 148870-56-8) is the racemic (RS) benzocyclobutane methylamine intermediate in the multi-step synthesis of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for stable angina and heart failure. The compound is systematically named as 3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine and has the molecular formula C12H17NO2 with a molecular weight of 207.27 g/mol.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 148870-56-8
Cat. No. B173425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine
CAS148870-56-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC(=C(C=C12)OC)OC
InChIInChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3
InChIKeySAVVFXUMMFHSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine: Racemic Key Intermediate in Ivabradine Synthesis


1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine (CAS 148870-56-8) is the racemic (RS) benzocyclobutane methylamine intermediate in the multi-step synthesis of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for stable angina and heart failure. The compound is systematically named as 3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine and has the molecular formula C12H17NO2 with a molecular weight of 207.27 g/mol [1]. It bears a chiral center at the 7-position of the benzocyclobutane ring and is commercially supplied at 95–98% HPLC purity . Critically, only the (S)-enantiomer (CAS 866783-12-2) is the active precursor for producing pharmacologically active (S)-ivabradine [2].

Why Racemic 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine Cannot Be Swapped for Its Enantiomers or Other Intermediates


This racemic compound is not interchangeable with its individual enantiomers, the corresponding nitrile intermediate, or other benzocyclobutane derivatives because its value in synthetic and analytical workflows depends precisely on its racemic identity. The (S)-enantiomer (CAS 866783-12-2) is the sole active precursor for synthesizing (S)-ivabradine, the eutomer approved for clinical use [1]. The (R)-enantiomer (CAS 1204612-29-2) is a regulated impurity that must be monitored and controlled during pharmaceutical manufacturing . Substituting the racemate for the (S)-enantiomer in a downstream coupling step would introduce the inactive (R)-isomer and fail pharmacopoeial specifications. Conversely, various nitrile or carboxamide intermediates (e.g., 1-cyano-4,5-dimethoxybenzocyclobutene; 4,5-dimethoxy-1-cyanobenzocyclobutane) require different reduction and resolution conditions that carry distinct yield, purity, and process-safety tradeoffs [2]. The quantitative evidence below establishes exactly where this racemic compound is uniquely positioned relative to these comparators.

Quantitative Differentiation Evidence for (RS)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine Against Its Closest Analogs


Racemic Identity Enables Chiral Resolution to >99% ee (S)-Enantiomer, Far Exceeding Camphorsulfonic Acid Baseline

The racemic amine (CAS 148870-56-8) can be resolved using di-p-toluoyl-L-tartaric acid (LDTTA) to yield the (S)-enantiomer with cumulative resolving yields >80% and chiral purity >99% ee after two recrystallizations [1]. In Example 3 of the patent, an overall resolving yield of 82.5% was achieved with 99.20% S configuration as determined by chiral HPLC [1]. This stands in stark contrast to the prior art baseline using (1S)-(+)-10-camphorsulfonic acid, which delivered a resolution yield of only 4–5% per step for a total yield of 2–3% with unsatisfactory enantiomeric excess, requiring multiple additional recrystallizations [1]. The >40-fold improvement in total yield directly reduces the cost of the downstream (S)-ivabradine intermediate.

Chiral resolution Enantiomeric excess Ivabradine synthesis

Racemate Versus (S)-Enantiomer: Distinct CAS Identity and Regulatory Significance

The racemic compound (CAS 148870-56-8) and the (S)-enantiomer (CAS 866783-12-2) are chemically and regulatorily distinct entities. The (S)-enantiomer is the sole active precursor for (S)-ivabradine; only the (S)-form is pharmacologically active as an HCN channel blocker [1]. The (R)-enantiomer (CAS 1204612-29-2) is classified as Ivabradine Impurity 7 and is used as a reference standard for enantiomeric purity testing during ANDA and commercial production [2]. The racemate serves simultaneously as the feedstock for chiral resolution and as a reference material for analytical method development, providing a single procurement item that supports both synthetic and quality control workflows.

Chiral purity Regulatory compliance Impurity profiling

Amine Racemate Route vs. Nitrile Intermediate Route: Sharply Divergent Overall Yields

The racemic amine routes and the nitrile intermediate route to ivabradine offer starkly different overall yields. The classical nitrile intermediate, 1-cyano-4,5-dimethoxybenzocyclobutene, was synthesized via two routes with overall yields of 30% (Route A, 4 steps) and 37% (Route B, 5 steps) [1]. In contrast, the racemic amine intermediate (CAS 148870-56-8) can be prepared via amide reduction with NaBH4-I2 in refluxing THF, giving the corresponding amine in 90% yield for that single step [2]. The (S)-cyanobenzocyclobutane chiral intermediate was later improved to 75% total yield from 3,4-dimethoxyphenylacetic acid [3]. However, the amine racemate pathway uniquely allows a convergent resolution strategy where the undesired (R)-enantiomer can be racemized and recycled, further increasing the cumulative (S)-enantiomer yield to >80%, thereby surpassing the linear nitrile route in atom economy and overall process efficiency.

Synthetic route comparison Process chemistry Yield optimization

Commercial Purity Specifications: Racemate at 95–98% vs. (S)-Enantiomer at >98%

Commercial suppliers consistently specify the racemic compound at 95–98% purity by HPLC , while the (S)-enantiomer hydrochloride is typically supplied at >98% chemical purity with >99% enantiomeric excess . The racemic compound's purity range reflects its role as a chemical intermediate amenable to further purification via salt formation or recrystallization prior to resolution, whereas the (S)-enantiomer is typically employed as a final intermediate requiring both high chemical and chiral purity. The racemate's slightly lower purity specification does not represent an intrinsic quality disadvantage but rather its position earlier in the synthetic sequence, offering users the flexibility to apply their own in-process purification and resolution protocols.

Chemical purity Quality control Procurement specification

Racemate as a Versatile Reference Standard: Simultaneous Utility in Impurity Profiling and Method Validation

The racemic compound (CAS 148870-56-8) is catalogued as Ivabradine Impurity 97 and provides dual utility as both a resolution substrate and an analytical reference standard [1]. The (R)-enantiomer (CAS 1204612-29-2) is separately classified as Ivabradine Impurity 7 [2], while the (S)-enantiomer hydrochloride is available as a USP Reference Standard . A validated chiral HPLC method using a Chiralpack IA column separates the (1R)- and (1S)-derivatized amines with retention times of 16.2 min and 20.3 min respectively, achieving baseline resolution [3]. The racemate, containing equimolar amounts of both enantiomers, serves as a system suitability test mixture for confirming column performance and method reproducibility in ANDA and QC batch release testing.

Reference standard Impurity profiling Analytical method validation

Procurement-Relevant Application Scenarios for 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine (Racemate)


Industrial-Scale Chiral Resolution Feedstock for (S)-Ivabradine Intermediate Production

The racemate is the essential starting material for LDTTA-based resolution processes that deliver the (S)-enantiomer in >80% cumulative yield and >99% ee after two recrystallizations, a >40-fold improvement over the camphorsulfonic acid baseline of 2–3% total yield [1]. This scenario is the preferred procurement rationale for pharmaceutical manufacturers establishing or optimizing ivabradine API production lines, as the racemate's defined 50:50 enantiomeric ratio enables predictable resolution stoichiometry and the undesired (R)-enantiomer can be racemized and recycled, further improving process economics.

Pharmaceutical Reference Standard for Enantiomeric Purity and System Suitability Testing

Designated as Ivabradine Impurity 97, the racemate provides an equimolar mixture of (S)- and (R)-enantiomers suitable for system suitability verification in chiral HPLC methods during ANDA analytical method development, method validation (AMV), and QC batch release testing [2]. The validated Chiralpack IA method separates the derivatized enantiomers with baseline resolution (Rt 16.2 min for (1R), 20.3 min for (1S)) [3], and the racemate's 1:1 peak area ratio serves as a definitive criterion for column performance and method reproducibility.

Process Chemistry Research and Route Scouting for Next-Generation Ivabradine Synthesis

The racemic amine serves as a versatile substrate for evaluating novel resolution technologies, including biocatalytic approaches using imine reductases (IR215 variant, 277-fold increased catalytic efficiency, >99% ee) [4] and lipase-catalyzed kinetic resolutions that achieve up to 96:4 enantiomeric ratio [5]. The racemate's commercial availability at 95–98% purity with full characterization data (NMR, HPLC, GC) enables reproducible entry into these research workflows without the need for in-house racemate synthesis.

Cost-Efficient Procurement for Contract Research and Development Organizations (CROs)

CROs supporting multiple ivabradine development programs benefit from a single procurement of the racemate that serves simultaneously as: (a) a resolution substrate for generating (S)-enantiomer on demand, (b) an impurity marker (Ivabradine Impurity 97) for analytical method development, and (c) a starting material for synthesizing both (S)-ivabradine and ent-ivabradine . This multi-purpose utility reduces the number of separate reference standards and intermediates that must be sourced, validated, and inventoried across client programs.

Quote Request

Request a Quote for 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.